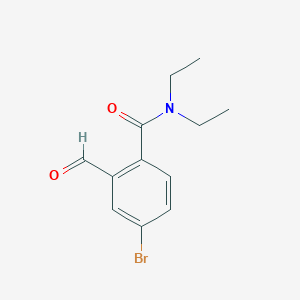

4-Bromo-n,n-diethyl-2-formylbenzamide

描述

属性

IUPAC Name |

4-bromo-N,N-diethyl-2-formylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO2/c1-3-14(4-2)12(16)11-6-5-10(13)7-9(11)8-15/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHDIJEHNKGIQEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=C(C=C(C=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20845137 | |

| Record name | 4-Bromo-N,N-diethyl-2-formylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20845137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918811-37-7 | |

| Record name | 4-Bromo-N,N-diethyl-2-formylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20845137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization of Substituted Benzamides in Synthetic Design

Substituted benzamides are a well-established and highly valued class of compounds in synthetic organic chemistry. Their prevalence stems from their remarkable stability and their capacity to engage in a wide array of chemical transformations. The amide functional group, characterized by a carbonyl group attached to a nitrogen atom, is a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and materials.

The N,N-diethylamide moiety, in particular, offers distinct advantages. The presence of two ethyl groups on the nitrogen atom provides steric bulk, which can influence the stereochemical outcome of reactions at neighboring positions. Furthermore, the amide group is a powerful directing group in electrophilic aromatic substitution reactions, often facilitating ortho-lithiation, which allows for the introduction of various functional groups at the position adjacent to the amide. nih.gov

The versatility of substituted benzamides is highlighted by their application in the synthesis of a diverse range of biologically active molecules, including Bcr-Abl kinase inhibitors for cancer therapy and compounds with antimicrobial properties. nih.govtandfonline.com The synthesis of N-substituted benzamide (B126) derivatives is often straightforward, typically involving the reaction of a substituted benzoyl chloride with an appropriate amine. tandfonline.comrsc.org

The Synthetic Versatility of Formyl Functionalized Aromatic Systems

Aromatic aldehydes, characterized by the presence of a formyl group (-CHO) attached to an aromatic ring, are pivotal intermediates in organic synthesis. britannica.com The formyl group is a versatile functional handle that can undergo a plethora of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in various carbon-carbon bond-forming reactions such as the Wittig, Grignard, and aldol (B89426) reactions. sustech.edu.cn

The introduction of a formyl group onto an aromatic ring, a process known as formylation, can be achieved through several named reactions, including the Gattermann-Koch reaction, the Vilsmeier-Haack reaction, and the Reimer-Tiemann reaction. wikipedia.org These methods provide access to a wide range of functionalized aromatic aldehydes that are precursors to more complex molecular architectures. google.com The reactivity of the formyl group, coupled with its ability to influence the electronic properties of the aromatic ring, makes formyl-functionalized aromatic systems indispensable tools for synthetic chemists.

Strategic Importance of Bromine As a Handle in Aromatic Chemistry

The incorporation of a bromine atom into an aromatic ring is a strategic decision in multistep organic synthesis. acsgcipr.org Bromine's role as a "handle" stems from its ability to be readily converted into other functional groups through various transition-metal-catalyzed cross-coupling reactions. scirp.org Reactions such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the position of the bromine atom.

The bromination of aromatic compounds is typically achieved through electrophilic aromatic substitution, using reagents like molecular bromine (Br₂) in the presence of a Lewis acid catalyst. youtube.comkhanacademy.org The position of bromination is directed by the existing substituents on the aromatic ring. The presence of a bromine atom provides a site for selective modification, enabling the construction of complex molecules with a high degree of precision. scirp.org

Research Significance and Academic Relevance of 4 Bromo N,n Diethyl 2 Formylbenzamide

Directed Ortho-Metalation (DoM) Strategies for Ortho-Formylation of N,N-Diethylbenzamides

Directed Ortho-Metalation (DoM) is a powerful synthetic tool that facilitates the regioselective functionalization of aromatic compounds. wikipedia.org This strategy relies on the presence of a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.org The resulting aryllithium intermediate can then react with a variety of electrophiles to introduce a functional group with high regioselectivity. wikipedia.org The N,N-diethylamide group is a highly effective DMG for this purpose. nih.gov

Regioselective Lithiation and Formylation with Dimethylformamide (DMF)

The ortho-formylation of N,N-diethylbenzamides can be achieved through a two-step process involving regioselective lithiation followed by quenching with a suitable formylating agent, most commonly dimethylformamide (DMF). cardiff.ac.uk The N,N-diethylamide group directs the organolithium base to deprotonate the ortho-position, creating a nucleophilic aryllithium species. This intermediate then attacks the electrophilic carbonyl carbon of DMF. Subsequent workup hydrolyzes the resulting tetrahedral intermediate to yield the desired ortho-formylbenzamide.

A representative example of this methodology is the ortho-lithiation of N-phenylpivalamide, a related secondary benzamide (B126), using n-butyllithium (n-BuLi) in a mixture of tetrahydrofuran (B95107) (THF) and diethyl ether. cardiff.ac.uk The reaction, conducted at 25 °C for 20 hours, followed by the addition of DMF, resulted in the formation of the corresponding ortho-formylated product in a 53% yield. cardiff.ac.uk This demonstrates the feasibility of regioselective formylation directed by an amide functional group.

| Substrate | Base | Solvent | Electrophile | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| N-phenylpivalamide | n-BuLi | THF/Diethyl ether | DMF | N-(2-formylphenyl)pivalamide | 53 | cardiff.ac.uk |

Optimization of Reaction Conditions for Yield and Selectivity

The efficiency and regioselectivity of the DoM reaction are highly dependent on the reaction conditions, including the choice of organolithium base, solvent, and temperature. The basicity and steric hindrance of the organolithium reagent play a crucial role in determining the site of metalation. Common bases used include n-butyllithium (n-BuLi), sec-butyllithium (B1581126) (s-BuLi), and tert-butyllithium (B1211817) (t-BuLi), with their reactivity generally increasing in that order. uwindsor.ca

The addition of a chelating agent, such as tetramethylethylenediamine (TMEDA), can enhance the reactivity of the organolithium reagent by breaking down its aggregate structure and increasing its basicity. scirp.org For instance, the metalation of 3,5-dichloro-N,N-diethylbenzamide with s-BuLi in the presence of TMEDA leads to exclusive metalation at the 4-position, away from the sterically hindered ortho positions. scirp.org In contrast, the corresponding secondary benzamide, 3,5-dichloro-N-ethylbenzamide, undergoes metalation at the 2-position (ortho to the amide) under the same conditions. scirp.org This highlights the subtle interplay between the substrate structure and the reaction conditions in directing the regioselectivity of lithiation.

The choice of solvent is also critical. Polar aprotic solvents like tetrahydrofuran (THF) and diethyl ether are commonly used as they can solvate the organolithium species, influencing their aggregation state and reactivity. uwindsor.ca Temperature control is essential to prevent side reactions and ensure the stability of the aryllithium intermediate.

| Substrate | Base/Additive | Position of Metalation | Reference |

|---|---|---|---|

| 3,5-dichloro-N,N-diethylbenzamide | s-BuLi/TMEDA | 4-position | scirp.org |

| 3,5-dichloro-N-ethylbenzamide | s-BuLi/TMEDA | 2-position (ortho) | scirp.org |

| 4-methoxy-N,N-diethylbenzamide | t-BuLi | 2-position (ortho) | cardiff.ac.uk |

| 4-methoxy-N-pivaloylaniline | n-BuLi | 2-position (ortho) | cardiff.ac.uk |

Mechanistic Insights into DoM-Initiated Formylation Pathways

The mechanism of Directed Ortho-Metalation is generally understood to proceed through a process known as the Complex-Induced Proximity Effect (CIPE). baranlab.org The heteroatom of the directing metalation group (in this case, the oxygen and nitrogen of the N,N-diethylamide) acts as a Lewis base, coordinating to the Lewis acidic lithium ion of the organolithium reagent. wikipedia.org This brings the organolithium base into close proximity to the ortho-proton, facilitating its abstraction and the formation of a stable six-membered ring-like transition state. nih.gov This pre-coordination step is crucial for the high regioselectivity of the reaction. wikipedia.org

Synthesis of the N,N-Diethylbenzamide Core Structure

The N,N-diethylbenzamide moiety is the foundational unit upon which the ortho-formylation is performed. Its synthesis can be achieved through several reliable methods, primarily involving the formation of an amide bond between a carboxylic acid or its derivative and diethylamine (B46881).

Amide Bond Formation from Carboxylic Acid Precursors

The direct condensation of a carboxylic acid with an amine to form an amide is a thermodynamically favorable but kinetically slow process. To facilitate this transformation, coupling reagents are often employed to activate the carboxylic acid. A variety of coupling reagents have been successfully used for the synthesis of N,N-diethylbenzamides.

For example, the use of 1,1'-carbonyldiimidazole (B1668759) (CDI) as a coupling agent to activate m-toluic acid, followed by reaction with diethylamine, has been shown to produce N,N-diethyl-m-toluamide in high yield (94.03%). sld.cu Another approach involves the use of titanium tetrachloride (TiCl4) to mediate the condensation of benzoic acid and diethylamine, which can also provide the corresponding N,N-diethylbenzamide. nih.gov The Mitsunobu reaction offers an alternative route, where a benzoic acid, triphenylphosphine, and an azodicarboxylate are used to activate the carboxylic acid for reaction with diethylamine. nih.gov This method has been shown to be effective for a range of substituted benzoic acids. nih.gov

| Carboxylic Acid | Coupling Reagent/Method | Yield (%) | Reference |

|---|---|---|---|

| m-Toluic acid | 1,1'-Carbonyldiimidazole (CDI) | 94.03 | sld.cu |

| Benzoic acid | Titanium tetrachloride (TiCl4) | Not specified | nih.gov |

| 4-Methoxybenzoic acid | Mitsunobu Reaction | 67 | nih.gov |

| 3-Methoxybenzoic acid | Mitsunobu Reaction | 52 | nih.gov |

| 4-(Dimethylamino)benzoic acid | Mitsunobu Reaction | 64 | nih.gov |

Employment of Acid Chlorides in N,N-Diethylamide Synthesis

A classic and highly efficient method for the synthesis of N,N-diethylbenzamides involves the use of an acid chloride as the activated carboxylic acid derivative. The high reactivity of the acid chloride allows for a rapid and often high-yielding reaction with diethylamine. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

For instance, N,N-diethylbenzamide can be readily prepared by the condensation of benzoyl chloride with diethylamine. orgsyn.org This method is widely applicable and serves as a reliable route to the N,N-diethylbenzamide core structure, which can then be subjected to further functionalization, such as the Directed Ortho-Metalation reactions discussed previously. A method for preparing N,N-diethyl-m-methylbenzamide from m-methyl benzoyl chloride and diethylamine in a biphasic system of benzene (B151609) and water with sodium hydroxide (B78521) as the acid scavenger has also been reported. google.com

| Acid Chloride | Amine | Conditions | Product | Reference |

|---|---|---|---|---|

| Benzoyl chloride | Diethylamine | Not specified | N,N-Diethylbenzamide | orgsyn.org |

| m-Methyl benzoyl chloride | Diethylamine | Benzene/Water, NaOH | N,N-Diethyl-m-methylbenzamide | google.com |

Introduction and Functionalization of the Bromo-Substituent

The bromine atom on the aromatic ring of this compound is a versatile handle for introducing molecular complexity. Its synthesis is typically achieved through electrophilic aromatic substitution, and its subsequent conversion via transition-metal-catalyzed cross-coupling reactions opens avenues to a vast array of derivatives.

Electrophilic aromatic bromination is the most common method for preparing aryl bromides, which are crucial intermediates in organic synthesis. researchgate.net The regioselectivity of this reaction is governed by the electronic properties of the substituents already present on the aromatic ring. In the case of a precursor like N,N-diethyl-2-formylbenzamide, the formyl group is a deactivating meta-director, while the N,N-diethylcarboxamide group is a deactivating ortho, para-director. The outcome of the bromination depends on the interplay of these directing effects and the reaction conditions employed.

A common and effective reagent for this transformation is N-bromosuccinimide (NBS), often used in a polar aprotic solvent like acetonitrile (B52724). researchgate.net The reaction typically proceeds by adding NBS to a solution of the benzamide substrate, often at reduced temperatures (e.g., 0 °C or -10 °C) to control selectivity, before allowing the mixture to warm to room temperature. researchgate.net The use of NBS is advantageous as it is a solid, crystalline reagent that is easier and safer to handle than liquid bromine. mdpi.com Furthermore, its reactivity can be enhanced through the use of catalytic additives. For instance, Lewis basic additives like lactic acid derivatives can interact with NBS via halogen bonding, increasing the electropositive character of the bromine atom and enhancing its electrophilicity. mdpi.com

The conditions for electrophilic bromination can be fine-tuned to achieve high yields and regioselectivity, as demonstrated in the synthesis of various brominated aromatic compounds.

Table 1: Examples of Electrophilic Aromatic Bromination Conditions

| Substrate | Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Compound 21 (Anisole derivative) | NBS | Acetonitrile | -10 °C to 0 °C | 92% | researchgate.net |

| Compound 27b (Benzamide derivative) | NBS | Acetonitrile | -10 °C to 0 °C | 97% | researchgate.net |

| Acetanilide | NBS | Acetonitrile | Room Temp | High | researchgate.net |

This table is illustrative of typical conditions for electrophilic bromination of activated or moderately deactivated aromatic systems.

The bromo substituent in this compound is ideally suited for palladium-catalyzed cross-coupling reactions, a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. nih.gov The Suzuki-Miyaura coupling, which couples an organohalide with an organoboron species, is one of the most widely used methods due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability and low toxicity of boronic acids. nih.govorganic-chemistry.org

In a typical Suzuki-Miyaura reaction, the brominated benzamide intermediate would be reacted with an aryl or vinyl boronic acid in the presence of a palladium catalyst, a suitable ligand, and a base. mdpi.com The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst. youtube.com

Research on related bromobenzamide structures demonstrates the feasibility of this approach. For example, (S)-4-bromo-N-(1-phenylethyl)benzamide has been successfully coupled with a variety of aryl boronic acids using a Pd(0) catalyst to generate biaryl structures in moderate to good yields (62-89%). researchgate.net Similarly, the direct arylation of heteroarenes using 4-bromobenzamides has been achieved with a low loading of a Pd(OAc)₂ catalyst, showcasing another efficient C-C bond-forming strategy. researchgate.net

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Aryl Bromide | Coupling Partner | Catalyst / Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl boronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Good | mdpi.com |

| (S)-4-bromo-N-(1-phenylethyl)benzamide | Aryl boronic acids | Pd(0) | - | - | 62-89% | researchgate.net |

| Aryl Bromides | Aryl Boronic Acids | Pd₂(dba)₃ / P(t-Bu)₃ | - | - | - | organic-chemistry.org |

This table summarizes various catalytic systems used for the Suzuki-Miyaura cross-coupling of different aryl bromides, highlighting the versatility of the reaction.

Chemo- and Regioselective Synthesis of Analogous Formylbenzamides

The synthesis of formylbenzamides, particularly with substitution patterns analogous to the target molecule, requires precise control over chemo- and regioselectivity. The introduction of a formyl group onto a benzamide ring can be challenging due to the presence of the directing amide group. Several strategies have been developed to achieve this transformation effectively.

A novel and noteworthy approach involves the aminolysis of an N-phthalimidoyl sulfoximine (B86345) precursor. researchgate.net This method allows for the synthesis of a wide range of 2-formyl benzamides under mild conditions. The reaction proceeds through an unprecedented variant of the McFadyen-Stevens reaction. In this process, the N-phthalimidoyl sulfoximine reacts with various primary or secondary amines (including diethylamine) in a solvent like acetonitrile at 50 °C, yielding the corresponding 2-formyl benzamides in good to high yields (64–83%). researchgate.net This one-pot transformation is highly chemoselective and provides direct access to the desired ortho-formyl benzamide architecture.

More classical formylation methods can also be adapted for this purpose. The Vilsmeier-Haack reaction, for instance, uses a phosphorus oxychloride and dimethylformamide (DMF) mixture to formylate activated aromatic rings. organic-chemistry.org Another powerful technique is directed ortho-metalation (DoM), where the benzamide's amide group directs a strong base (like an organolithium reagent) to deprotonate the adjacent ortho position. The resulting lithiated species can then be quenched with an electrophilic formylating agent, such as DMF, to introduce the aldehyde group with high regioselectivity. researchgate.net Furthermore, palladium-catalyzed formylation of aryl halides using carbon monoxide surrogates like isocyanides or carbon dioxide with a reducing agent represents a modern alternative for installing the formyl group. organic-chemistry.org

Novel Synthetic Routes and Alternative Precursors for this compound

Beyond the linear approach of synthesizing N,N-diethylbenzamide followed by formylation and bromination (or vice versa), several novel routes and alternative precursors can be envisioned for a more convergent and efficient synthesis of this compound.

Another strategy involves starting from precursors where the ortho-position is already functionalized. For example, 2-benzoyl-N,N-diethylbenzamide has been used as a precursor in rhodium or palladium-catalyzed reactions. mdpi.comresearchgate.net While this features a benzoyl instead of a formyl group, it highlights the utility of ortho-acylated N,N-diethylbenzamides as versatile intermediates. The benzoyl group could potentially be converted to a formyl group through subsequent chemical steps.

Directed ortho-metalation (DoM) offers a powerful alternative pathway. Starting with 4-bromo-N,N-diethylbenzamide, treatment with a strong base like sec-butyllithium would selectively deprotonate the C2 position (ortho to the amide and meta to the bromine). Trapping the resulting aryllithium intermediate with DMF would directly install the formyl group at the desired position, completing the synthesis in a highly regioselective manner. This strategy avoids the challenges of controlling regioselectivity in electrophilic substitution reactions on a disubstituted ring. researchgate.net The synthesis of related isocoumarins has successfully utilized the lithiation of N,N-diethyl-2-methylbenzamide, demonstrating the robustness of this approach for functionalizing the ortho-position of N,N-diethylbenzamides. researchgate.net

Reactivity of the Formyl Group in this compound

The formyl group, an aldehyde functionality, is characterized by a carbonyl carbon that is highly electrophilic. This electrophilicity is the basis for a wide range of chemical reactions. However, its reactivity in this compound is modulated by the electronic effects of the other substituents on the benzene ring.

Nucleophilic Addition Reactions at the Aldehyde Carbonyl

Nucleophilic addition is a fundamental reaction of aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield an alcohol. The rate and equilibrium of this reaction are influenced by both steric and electronic factors. In the case of this compound, the presence of the adjacent N,N-diethylbenzamide group can sterically hinder the approach of bulky nucleophiles. Electronically, aromatic aldehydes are generally less reactive than their aliphatic counterparts due to the resonance-donating effect of the aromatic ring, which reduces the electrophilicity of the carbonyl carbon.

| Nucleophile | Product Type | Representative Conditions | Expected Outcome |

| Grignard Reagents (R-MgX) | Secondary Alcohol | Anhydrous ether or THF, low temperature | Good yield, steric hindrance from the amide may affect rate. |

| Organolithium Reagents (R-Li) | Secondary Alcohol | Anhydrous ether or THF, low temperature | High reactivity, may lead to side reactions if not controlled. |

| Cyanide (NaCN/HCN) | Cyanohydrin | Aqueous ethanol (B145695), buffered pH | Formation of a cyanohydrin derivative. |

| Hydride (NaBH4, LiAlH4) | Primary Alcohol | Methanol or ethanol for NaBH4; THF/ether for LiAlH4 | High yield of the corresponding benzyl (B1604629) alcohol. |

Reductions to Hydroxylmethyl Derivatives

The formyl group of this compound can be readily reduced to a primary alcohol (hydroxymethyl group). This transformation is typically achieved with high chemoselectivity using common reducing agents. The choice of reducing agent is crucial to avoid the reduction of the amide functionality. Sodium borohydride (B1222165) (NaBH4) is a mild reducing agent that is highly selective for aldehydes and ketones over amides, making it an ideal choice for this transformation. More powerful reducing agents like lithium aluminum hydride (LiAlH4) can also be used, but may also reduce the amide if the reaction conditions are not carefully controlled.

| Reagent | Solvent | Temperature | Product | Notes |

| Sodium Borohydride (NaBH4) | Methanol/Ethanol | 0 °C to room temp. | 4-Bromo-n,n-diethyl-2-(hydroxymethyl)benzamide | High chemoselectivity for the aldehyde. |

| Lithium Aluminum Hydride (LiAlH4) | THF, Ether | 0 °C | 4-Bromo-n,n-diethyl-2-(hydroxymethyl)benzamide | Potential for over-reduction of the amide to an amine. |

| Catalytic Hydrogenation (H2/Pd, Pt, Ni) | Ethanol, Ethyl Acetate | Room temp. to elevated temp. | 4-Bromo-n,n-diethyl-2-(hydroxymethyl)benzamide | May also cause debromination under harsh conditions. |

Oxidations to Carboxylic Acid Functionalities

The aldehyde group can be oxidized to a carboxylic acid. This transformation can be achieved using a variety of oxidizing agents. The product of this reaction would be 4-bromo-2-(N,N-diethylcarbamoyl)benzoic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) and chromic acid (H2CrO4) are effective but can be harsh and may lead to side reactions. Milder and more selective oxidizing agents, such as silver oxide (Ag2O) or buffered potassium permanganate, are often preferred. The use of a 2-iodobenzamide (B1293540) catalyst in the presence of Oxone has been reported for the oxidation of primary alcohols to carboxylic acids and could potentially be adapted for the oxidation of aldehydes.

| Oxidizing Agent | Conditions | Product |

| Potassium Permanganate (KMnO4) | Basic, then acidic workup | 4-Bromo-2-(N,N-diethylcarbamoyl)benzoic acid |

| Jones Reagent (CrO3/H2SO4) | Acetone | 4-Bromo-2-(N,N-diethylcarbamoyl)benzoic acid |

| Tollens' Reagent ([Ag(NH3)2]+) | Aqueous ammonia | 4-Bromo-2-(N,N-diethylcarbamoyl)benzoic acid |

| Pinnick Oxidation (NaClO2/2-methyl-2-butene) | t-BuOH/H2O | 4-Bromo-2-(N,N-diethylcarbamoyl)benzoic acid |

Condensation Reactions for Formation of Imines and Enamines

Aldehydes react with primary amines to form imines (Schiff bases) and with secondary amines to form enamines. These reactions are typically acid-catalyzed and involve the formation of a carbinolamine intermediate followed by dehydration. The formation of an imine from this compound and a primary amine (R-NH2) would proceed through a nucleophilic attack of the amine on the carbonyl carbon, followed by elimination of water. nih.govnih.govorganic-chemistry.orgmasterorganicchemistry.comlumenlearning.com The equilibrium of this reaction can often be driven towards the product by removing the water formed. The presence of substituents on the aromatic ring can influence the stability of the resulting imine. nih.gov

Reactivity of the Bromo-Substituent in the Aromatic Ring

The bromine atom on the aromatic ring of this compound is a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis. The bromo-substituent in this compound can readily participate in these reactions.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. mdpi.com This would allow for the introduction of a wide range of aryl or vinyl substituents at the 4-position of the benzamide ring. The electronic nature of the substituents on the aryl bromide can influence the reaction rate, with electron-withdrawing groups generally accelerating the oxidative addition step. libretexts.org

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This method provides a direct route to aryl-substituted alkynes. The reaction is generally tolerant of a wide variety of functional groups.

Heck Reaction: The Heck reaction is the palladium-catalyzed coupling of the aryl bromide with an alkene. organic-chemistry.orglibretexts.org This reaction is a valuable method for the formation of substituted alkenes. The regioselectivity of the addition to the alkene is influenced by steric and electronic factors.

| Reaction | Coupling Partner | Catalyst System | Base | Product Type |

| Suzuki | Arylboronic acid | Pd(PPh3)4, Pd(OAc)2/ligand | Na2CO3, K2CO3, K3PO4 | 4-Aryl-N,N-diethyl-2-formylbenzamide |

| Sonogashira | Terminal alkyne | PdCl2(PPh3)2, CuI | Et3N, piperidine | 4-(Alkynyl)-N,N-diethyl-2-formylbenzamide |

| Heck | Alkene | Pd(OAc)2, Pd(PPh3)4 | Et3N, K2CO3 | 4-(Alkenyl)-N,N-diethyl-2-formylbenzamide |

Formation of Organometallic Reagents (e.g., Grignard, Organolithium)

The synthesis of organometallic reagents from this compound is a nuanced process due to the presence of multiple reactive sites. The direct formation of a Grignard reagent via magnesium insertion is generally incompatible with the aldehyde (formyl) group, as the newly formed organomagnesium species would readily add to the electrophilic carbonyl carbon. masterorganicchemistry.comorganic-chemistry.orgbyjus.com Similarly, organolithium reagents are highly reactive towards aldehydes. masterorganicchemistry.com However, two primary strategies can be envisioned for the generation of an arylmetal intermediate from this substrate: lithium-halogen exchange and directed ortho-metalation.

Lithium-Halogen Exchange: This is a powerful method for preparing organolithium compounds from aryl halides. wikipedia.org The reaction is typically very fast, especially at low temperatures, and can often be performed with high chemoselectivity. wikipedia.orgharvard.edu Treatment of this compound with a strong alkyllithium base, such as n-butyllithium or sec-butyllithium, at cryogenic temperatures (e.g., -78 °C) would likely favor the rapid exchange of the bromine atom over nucleophilic attack at the formyl or amide carbonyls. wikipedia.orgresearchgate.net This would generate the corresponding aryllithium species, which could then be trapped in situ by a desired electrophile. The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org

Directed ortho-Metalation (DoM): The N,N-diethylbenzamide group is recognized as a potent Directed Metalation Group (DMG). organic-chemistry.orgwikipedia.org The DMG functions by coordinating the Lewis acidic lithium atom of an alkyllithium reagent, which facilitates the deprotonation of a proximate ortho-proton due to a complex-induced proximity effect. baranlab.org In the case of this compound, the amide group could direct lithiation to the C3 position. This creates a competitive scenario between lithium-halogen exchange at C4 and DoM at C3. The outcome would depend on the specific alkyllithium reagent used, the solvent, and the reaction temperature.

| Reaction Pathway | Reagent | Key Feature | Potential Outcome |

| Lithium-Halogen Exchange | n-BuLi or t-BuLi, -78 °C | Fast kinetic process at the C-Br bond. wikipedia.org | Formation of 4-lithio-N,N-diethyl-2-formylbenzamide. |

| Directed ortho-Metalation | s-BuLi/TMEDA | Coordination of Li by the amide DMG. organic-chemistry.orgwikipedia.org | Formation of 3-lithio-4-bromo-N,N-diethyl-2-formylbenzamide. |

Nucleophilic Aromatic Substitution (SNAr) Pathways

Aromatic rings that are substituted with a good leaving group and powerful electron-withdrawing groups (EWGs) can undergo nucleophilic aromatic substitution (SNAr). chemistrysteps.commasterorganicchemistry.com The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org

For this compound, the bromine atom serves as the leaving group. The aromatic ring is rendered electron-deficient, and thus activated for nucleophilic attack, by the combined electron-withdrawing effects of the ortho-formyl group and the para-amide group. The placement of these EWGs at positions ortho and para to the leaving group is crucial for stabilizing the negative charge of the Meisenheimer complex through resonance. masterorganicchemistry.com The negative charge can be delocalized onto the electronegative oxygen atoms of both the formyl and amide groups, which significantly lowers the activation energy of the initial nucleophilic attack, the rate-determining step. chemistrysteps.comwikipedia.org

The reactivity of aryl halides in SNAr reactions follows an unusual trend, with reactivity often decreasing down the group: F > Cl > Br > I. masterorganicchemistry.com This is opposite to the trend seen in SN1 and SN2 reactions and is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the ipso-carbon more electrophilic and accelerating the initial attack by the nucleophile. youtube.com

| Feature | Description | Role in SNAr of the Target Compound |

| Leaving Group | Bromine | Displaced by the incoming nucleophile. |

| Activating Groups | -CHO (ortho), -CONEt₂ (para) | Withdraw electron density, stabilize the Meisenheimer complex via resonance. wikipedia.org |

| Mechanism | Addition-Elimination | A nucleophile attacks the carbon bearing the bromine, forming a resonance-stabilized anion, followed by the loss of the bromide ion to restore aromaticity. chemistrysteps.com |

| Expected Reactivity | Moderate to High | The presence of two stabilizing EWGs in optimal positions suggests a high susceptibility to SNAr reactions with strong nucleophiles (e.g., alkoxides, amines). |

Transformations Involving the N,N-Diethylbenzamide Moiety

The N,N-diethylbenzamide moiety is a robust functional group, yet it can be transformed under specific conditions. Its reactivity is centered on the electrophilic carbonyl carbon and the stability of the amide C-N bond.

Amide Activation and Derivatization Strategies

The tertiary amide of this compound is generally unreactive due to resonance stabilization between the nitrogen lone pair and the carbonyl group. However, several strategies exist for its transformation.

Reduction: Tertiary amides can be effectively reduced to tertiary amines. Powerful hydride reagents like lithium aluminum hydride (LiAlH₄) are commonly used for this purpose. echemi.comstackexchange.com The mechanism involves the initial addition of a hydride to the carbonyl carbon, followed by coordination of the oxygen to the aluminum species, which converts it into a good leaving group. A second hydride addition then displaces the aluminate to yield the amine. stackexchange.com Milder reagents, such as dialkylboranes (e.g., 9-BBN), can also achieve this transformation, often with high yields. scribd.com

Hydrolysis: The cleavage of the amide bond to yield the corresponding carboxylic acid and diethylamine requires forcing conditions, such as refluxing in strong acid or base. arkat-usa.org Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by water. youtube.comcdnsciencepub.comresearchgate.net Tertiary amides are generally more resistant to hydrolysis than primary or secondary amides. arkat-usa.org

| Transformation | Reagent/Condition | Product from Amide Moiety |

| Reduction | 1. LiAlH₄, THF; 2. H₂O | -CH₂NEt₂ (tertiary amine) |

| Reduction | 9-BBN, THF | -CH₂NEt₂ (tertiary amine) scribd.com |

| Acidic Hydrolysis | H₃O⁺, Δ | -COOH (carboxylic acid) + HNEt₂ (diethylamine) researchgate.net |

| Basic Hydrolysis | NaOH, H₂O, Δ | -COO⁻Na⁺ (carboxylate salt) + HNEt₂ (diethylamine) arkat-usa.org |

Investigation of Intramolecular Cyclization Processes

The specific arrangement of functional groups in this compound provides opportunities for various intramolecular cyclization reactions to form heterocyclic structures. For instance, a palladium-catalyzed intramolecular C-H amination could potentially occur between the amide and one of the N-ethyl groups to form a five-membered lactam. Another possibility involves the conversion of the formyl group to a different functional group that could then react with the amide. A compelling pathway would be an intramolecular reaction following the generation of an organometallic species. For example, if the aryllithium is generated at the C4 position via lithium-halogen exchange, it could potentially undergo an intramolecular nucleophilic attack on the ortho-formyl group, leading to the formation of a cyclic alcohol after acidic workup.

Role of Amide Conformation in Directing Reactivity

The rotation around the C(aryl)–C(O) and C(O)–N bonds in tertiary amides like N,N-diethylbenzamide is restricted due to the partial double bond character of these bonds. This leads to distinct conformations, or rotamers, which can have a significant impact on reactivity. The conformation of the amide group can influence the steric accessibility of the adjacent ortho-formyl group and the other ortho-proton.

Furthermore, the carbonyl oxygen of the amide can act as a coordinating site for Lewis acidic reagents. This ability is fundamental to its role as a directed metalation group. organic-chemistry.org This same coordinating ability can direct other reagents toward the ortho-formyl group. For example, a Lewis acid catalyst could coordinate to the amide oxygen, holding it in a conformation that either shields or exposes the formyl group to an incoming nucleophile, thereby controlling the stereochemical or regiochemical outcome of a reaction.

| Conformation | Description | Potential Influence on Reactivity |

| Co-planar | Amide carbonyl is roughly in the same plane as the aromatic ring. | Maximizes resonance but can lead to steric hindrance between the N-ethyl groups and the formyl group. |

| Twisted | Amide group is rotated out of the plane of the aromatic ring. | Reduces steric clash, potentially making the formyl group more accessible to reagents. |

| Chelating | Amide carbonyl oxygen coordinates to a metal or reagent. | Orients the reagent for a reaction at the ortho-formyl group or the ortho C-H bond. wikipedia.org |

Mechanistic Studies of Hydrogen Bond-Induced Proton Transfer in Related Amide Reactions

While this compound is a tertiary amide and lacks an N-H bond to act as a hydrogen bond donor, its carbonyl oxygen is a potent hydrogen bond acceptor. acs.orgresearchgate.net This capability can be crucial in mediating reaction mechanisms, particularly those involving proton transfer.

Advanced Characterization Techniques for Research on 4 Bromo N,n Diethyl 2 Formylbenzamide

Spectroscopic Methods for Structural Elucidation and Mechanistic Analysis

Spectroscopy is fundamental to the structural analysis of 4-Bromo-n,n-diethyl-2-formylbenzamide, providing detailed information about its atomic composition and bonding arrangement.

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of this compound in solution.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The aldehyde proton (-CHO) would appear as a singlet at a characteristic downfield shift. The aromatic protons on the benzene (B151609) ring would exhibit complex splitting patterns due to their coupling with each other. The diethylamino group would present as a quartet for the methylene (-CH2-) protons coupled to the methyl protons, and a triplet for the terminal methyl (-CH3) protons coupled to the methylene protons.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton. Key resonances would include two distinct signals in the downfield region for the amide and aldehyde carbonyl carbons. The aromatic carbons would appear in the intermediate region, with the carbon atom bonded to the bromine atom showing a characteristic shift. The aliphatic carbons of the two ethyl groups would be observed in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | NMR Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Aldehyde H | ¹H | ~9.5 - 10.5 | Singlet |

| Aromatic H's | ¹H | ~7.0 - 8.0 | Multiplets |

| Methylene H's (-CH₂) | ¹H | ~3.0 - 3.5 | Quartet |

| Methyl H's (-CH₃) | ¹H | ~1.0 - 1.5 | Triplet |

| Aldehyde Carbonyl C | ¹³C | ~190 - 200 | - |

| Amide Carbonyl C | ¹³C | ~165 - 175 | - |

| Aromatic C's | ¹³C | ~120 - 140 | - |

| Methylene C's (-CH₂) | ¹³C | ~40 - 45 | - |

Note: The data in this table is predictive and based on typical chemical shift ranges for the specified functional groups.

Mass spectrometry is employed to confirm the molecular weight and investigate the fragmentation pathways of the compound. For this compound, the mass spectrum would show a molecular ion peak (M+). A critical diagnostic feature would be the presence of an M+2 peak of nearly equal intensity, which is characteristic of compounds containing a single bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

The fragmentation pattern provides structural clues. Common fragmentation pathways for benzamides include alpha-cleavage of the alkyl groups from the nitrogen atom and cleavage of the amide bond. miamioh.edu The presence of the formyl group would also lead to characteristic fragmentation patterns.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | m/z (mass-to-charge ratio) | Description |

|---|---|---|

| [M]⁺ | 283/285 | Molecular ion peak showing bromine isotope pattern |

| [M-C₂H₅]⁺ | 254/256 | Loss of an ethyl group |

| [M-CHO]⁺ | 254/256 | Loss of the formyl group |

Note: The data in this table is predictive and based on the compound's structure and known fragmentation patterns of similar molecules.

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to display several key absorption bands. Strong, distinct peaks corresponding to the carbonyl (C=O) stretching vibrations of both the aldehyde and the tertiary amide groups would be prominent. The spectrum for 4-bromobenzaldehyde shows a characteristic aldehyde C=O stretch. nist.gov Other notable bands would include C-N stretching from the amide, C-H stretching from the aromatic and aliphatic groups, and aromatic C=C bending vibrations.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde C=O | Stretch | ~1700 - 1720 |

| Amide C=O | Stretch | ~1630 - 1660 |

| Aromatic C=C | Stretch | ~1450 - 1600 |

| Aliphatic C-H | Stretch | ~2850 - 3000 |

| C-N | Stretch | ~1250 - 1350 |

Note: The data in this table is predictive and based on typical IR frequencies for the specified functional groups.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional structure of a compound in its solid, crystalline state. This technique can precisely determine bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or stacking, which govern the crystal packing.

While the specific crystal structure for this compound is not publicly available, analysis of a closely related compound, 4-Bromo-N-phenylbenzamide, illustrates the type of data obtained. researchgate.net Such an analysis would reveal the planarity of the benzamide (B126) core and the orientation of the substituent groups.

Table 4: Illustrative Crystal Structure Data from a Related Compound (4-Bromo-N-phenylbenzamide)

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.3552 (2) |

| b (Å) | 7.6334 (2) |

| c (Å) | 13.9956 (5) |

| α (°) | 105.757 (3) |

| β (°) | 100.585 (3) |

| γ (°) | 90.086 (2) |

Source: Data for 4-Bromo-N-phenylbenzamide. researchgate.net This information is illustrative of the data produced by X-ray crystallography.

Electrochemical Characterization (e.g., Cyclic Voltammetry, Spectroelectrochemistry) for Redox Behavior

Electrochemical methods like cyclic voltammetry are used to investigate the redox properties of a molecule, determining its oxidation and reduction potentials. For this compound, these techniques could be used to study the electron transfer processes involving the aromatic ring, which can be influenced by the electron-withdrawing bromo, formyl, and amide substituents. The electrochemical behavior would provide insights into the molecule's electronic structure and its potential to participate in redox reactions.

Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, Column Chromatography)

Chromatographic methods are essential for the separation, purification, and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for determining the purity of the final compound. A reverse-phase method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, would be suitable for analysis. sielc.com The retention time under specific conditions serves as an identifier, and the peak area from the detector (e.g., UV-Vis) allows for quantification of purity.

Column Chromatography: This technique is widely used for the purification of the compound after its synthesis. Typically, silica gel is used as the stationary phase, and a solvent system such as a mixture of ethyl acetate and petroleum ether is used as the mobile phase (eluent) to separate the desired product from unreacted starting materials and byproducts. uva.nl

Table 5: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-Bromo-N-phenylbenzamide |

| 4-bromobenzaldehyde |

| Acetonitrile |

| Water |

| Ethyl acetate |

Computational and Theoretical Investigations of 4 Bromo N,n Diethyl 2 Formylbenzamide

Quantum Chemical Calculations of Electronic Structure and Molecular Conformation

Quantum chemical calculations are fundamental to predicting the molecular geometry and electron distribution of 4-Bromo-n,n-diethyl-2-formylbenzamide. These methods solve approximations of the Schrödinger equation to determine the molecule's energetic and electronic properties.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. nih.govtci-thaijo.org It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations, often using hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to optimize the molecular geometry and predict various ground-state properties. mdpi.comresearchgate.net

The optimization process finds the lowest energy arrangement of atoms, providing theoretical values for bond lengths, bond angles, and dihedral angles. For this compound, key parameters include the orientation of the formyl and diethylamide groups relative to the benzene (B151609) ring. These calculations are essential for understanding the molecule's stability and reactivity. tci-thaijo.org

Table 1: Predicted Ground State Geometrical Parameters of this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C-Br | 1.91 Å |

| C=O (formyl) | 1.22 Å | |

| C=O (amide) | 1.25 Å | |

| C-N (amide) | 1.38 Å | |

| Bond Angles | C-C-Br | 119.5° |

| C-C=O (formyl) | 123.0° | |

| O=C-N (amide) | 121.0° | |

| Dihedral Angle | O=C-C=C (amide-ring) | ~30-40° |

The presence of rotatable single bonds, particularly the C-C bond connecting the formyl group, the C-N bond of the amide group, and the N-C bonds of the ethyl groups, allows this compound to exist in multiple conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers for rotation between them. nih.gov

Due to steric hindrance between the ortho-substituted formyl and diethylamide groups, the amide group is expected to be twisted out of the plane of the benzene ring. acs.org Computational studies on similar N,N-diethyl amides have identified stable gauche and cis conformations. nih.gov The relative energies of these conformers determine their population at a given temperature. The rotational barrier of the C-N amide bond is of particular interest, as it is typically significant due to the partial double bond character arising from resonance. This barrier can be calculated by mapping the potential energy surface as a function of the corresponding dihedral angle. researchgate.net

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. researchgate.net It is a valuable tool for predicting chemical reactivity, as it highlights regions of positive and negative potential. thaiscience.info The MEP map is color-coded, with red indicating regions of most negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of most positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the formyl and amide carbonyl groups, making them primary sites for electrophilic attack or hydrogen bonding. thaiscience.inforesearchgate.net

Positive Potential (Blue): Located around the hydrogen atoms, particularly the formyl proton and those on the ethyl groups.

Neutral/Slightly Negative Potential (Green): The aromatic ring will exhibit a complex potential due to the electron-withdrawing effects of the bromo, formyl, and amide groups.

This analysis helps in understanding intermolecular interactions and the initial stages of chemical reactions. tci-thaijo.org

Prediction of Spectroscopic Parameters from First Principles

First-principles calculations allow for the theoretical prediction of various spectroscopic data, which can be used to interpret and verify experimental results.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra are powerful tools for structure elucidation.

IR Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies of the molecule can be determined. These frequencies correspond to the absorption bands in an IR spectrum. For this compound, key predicted vibrations would include the C=O stretching frequencies for the amide and aldehyde groups, C-N stretching, and C-Br stretching. Theoretical spectra are often scaled by an empirical factor to better match experimental data. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (δ) for ¹H and ¹³C nuclei. nih.gov These calculations are typically performed on the DFT-optimized geometry. The predicted chemical shifts can be compared with experimental data to confirm the molecular structure and assign specific signals. nih.gov For flexible molecules, it is often necessary to calculate the shifts for multiple low-energy conformers and compute a Boltzmann-weighted average to obtain accurate results. nih.gov

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Functional Group | Predicted Value |

| IR Frequencies | C=O Stretch (Amide) | 1640-1660 cm⁻¹ |

| C=O Stretch (Formyl) | 1690-1710 cm⁻¹ | |

| C-N Stretch | 1380-1400 cm⁻¹ | |

| ¹H NMR Shifts | CHO (Formyl Proton) | 9.8-10.2 ppm |

| Aromatic Protons | 7.5-8.0 ppm | |

| N-CH₂ (Ethyl) | 3.2-3.6 ppm | |

| CH₃ (Ethyl) | 1.1-1.3 ppm | |

| ¹³C NMR Shifts | C=O (Amide) | 165-170 ppm |

| C=O (Formyl) | 190-195 ppm | |

| C-Br | 120-125 ppm |

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption wavelengths (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the substituted benzene ring. The presence of the formyl, amide, and bromo substituents will influence the energies of the molecular orbitals and thus the position of the absorption maxima. researchgate.net Comparing the predicted spectrum with experimental data can help validate the computational model and provide insight into the electronic structure of the molecule. researchgate.net

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for investigating the intricate details of chemical reactions, providing insights into reaction pathways, transition states, and the energetic landscape of a transformation. For a molecule like this compound, such studies would be crucial in understanding its synthesis and reactivity.

The elucidation of a reaction pathway involves mapping the geometric and energetic changes as reactants are converted into products. This is typically achieved by locating stationary points on the potential energy surface, including minima (reactants, intermediates, and products) and first-order saddle points (transition states). Density Functional Theory (DFT) is a commonly employed method for these calculations, offering a good balance between accuracy and computational cost.

For instance, in the synthesis of substituted benzamides, computational studies can model the amide bond formation. A plausible final step in the synthesis of this compound could be the reaction of 4-bromo-2-formylbenzoyl chloride with diethylamine (B46881). A theoretical investigation of this reaction would involve:

Geometry Optimization: Calculating the lowest energy structures of the reactants, the tetrahedral intermediate, the transition states, and the products.

Frequency Calculations: To confirm the nature of the stationary points (minima have all real frequencies, while transition states have one imaginary frequency) and to calculate zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a transition state connects the correct reactant and product minima.

The resulting energy profile would reveal the activation energies for each step, allowing for the determination of the rate-limiting step of the reaction. While a specific energy profile for the synthesis of this compound is not available, a representative energy profile for a related amide formation reaction illustrates the type of data generated.

Table 1: Representative Calculated Energies for a Model Amide Formation Reaction (Data is hypothetical and for illustrative purposes based on typical computational chemistry outputs)

| Species | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Reactants (Acid Chloride + Amine) | 0.00 | 0.00 |

| Transition State 1 (Amine Addition) | +12.5 | +13.2 |

| Tetrahedral Intermediate | -5.8 | -4.9 |

| Transition State 2 (Chloride Elimination) | +8.2 | +9.1 |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to predict the reactivity and selectivity of chemical reactions. tci-thaijo.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. tci-thaijo.org The energies and shapes of these orbitals are critical in determining the feasibility and nature of a chemical reaction.

For this compound, the electronic properties of the frontier orbitals would be influenced by its various functional groups:

The Benzene Ring: Forms the core π-system.

The Bromo Group: An electron-withdrawing group (by induction) but also a weak ortho-, para-director due to its lone pairs participating in resonance.

The Formyl Group (-CHO): A strong electron-withdrawing group.

The N,N-diethylamide Group (-CON(Et)₂): Can be electron-donating through resonance from the nitrogen lone pair into the carbonyl and the aromatic ring.

The interplay of these substituents determines the electron density distribution and the energies of the HOMO and LUMO. The HOMO is likely to be distributed across the benzene ring and the nitrogen atom of the amide group, reflecting the most electron-rich areas susceptible to electrophilic attack. The LUMO, conversely, would be expected to be localized more on the formyl group and the aromatic ring, indicating the sites prone to nucleophilic attack.

The HOMO-LUMO energy gap (ΔE) is a key indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. tci-thaijo.org Computational studies on analogous substituted benzamides and aromatic aldehydes using DFT methods, such as B3LYP with a 6-31G(d,p) basis set, provide estimated values for these parameters.

Table 2: Calculated Frontier Molecular Orbital Energies for Structurally Related Benzamides (Data sourced from a benchmark study on various benzamide (B126) derivatives)

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Benzamide (Reference) | -6.724 | -1.071 | 5.653 |

| N-Benzhydryl benzamide | -6.440 | -1.060 | 5.380 |

| N,N-Diphenethyl benzamide | -6.220 | -0.770 | 5.450 |

| N,N-Dihexyl benzamide | -6.210 | -0.720 | 5.490 |

Note: These values are for different N-substituted benzamides and not the target molecule. They illustrate the range and influence of N-substitution on FMO energies.

Based on these related systems, this compound is expected to have a significant HOMO-LUMO gap, indicative of a relatively stable molecule. The electron-withdrawing nature of the bromo and formyl groups would likely lower the energies of both the HOMO and LUMO compared to unsubstituted benzamide.

Advanced Simulation Techniques for Intermolecular Interactions

Understanding the intermolecular interactions of this compound is crucial for predicting its physical properties, such as its state of matter, solubility, and crystal packing. Advanced simulation techniques, including quantum mechanical methods and molecular dynamics, are employed to study these non-covalent interactions.

The key intermolecular forces expected for this molecule include:

van der Waals Forces: Dispersion forces will be present between the aromatic rings and the alkyl chains of the diethyl groups. π-π stacking interactions between the aromatic rings of adjacent molecules could also play a role in stabilizing the crystal lattice.

Hydrogen Bonding: While the molecule itself lacks traditional hydrogen bond donors (like N-H or O-H), the carbonyl oxygen of the amide and the formyl group can act as hydrogen bond acceptors. In the presence of protic solvents or other molecules with donor groups, these interactions would be significant.

Computational methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the total interaction energy between molecules into physically meaningful components: electrostatic, exchange, induction, and dispersion. This provides a detailed picture of the nature of the intermolecular forces.

Molecular dynamics (MD) simulations, using force fields parameterized from quantum mechanical calculations, can model the behavior of a large ensemble of molecules over time. These simulations can predict bulk properties and provide insights into the structural organization in liquid or solid states, such as the formation of dimers or larger aggregates. For example, studies on aromatic oligoamides have shown that the formation of helical structures is driven by a combination of aromatic stacking and hydrogen bonding. ontosight.ai Similarly, simulations of this compound could reveal preferred packing motifs and conformational preferences in the solid state.

Future Research Directions and Emerging Paradigms for 4 Bromo N,n Diethyl 2 Formylbenzamide

Development of Sustainable and Green Synthetic Protocols

The principles of green chemistry are increasingly pivotal in modern synthetic organic chemistry. Future research should prioritize the development of environmentally benign and efficient methods for the synthesis of 4-Bromo-n,n-diethyl-2-formylbenzamide and its derivatives. Key areas of investigation could include:

Catalytic Amidation Reactions: Exploring direct amidation of 4-bromo-2-formylbenzoic acid with diethylamine (B46881) using novel, reusable catalysts to avoid the use of stoichiometric activating agents that generate significant waste.

C-H Activation/Formylation: Investigating late-stage formylation of 4-bromo-N,N-diethylbenzamide through C-H activation, a strategy that offers high atom economy.

Renewable Feedstocks and Solvents: Developing synthetic routes that utilize bio-based starting materials and green solvents, such as water, supercritical CO₂, or bio-derived ethers, to minimize environmental impact. A general green synthetic approach for amides involves the use of a reusable catalyst in a solvent-free system, which could be adapted for the synthesis of related benzamides.

| Green Chemistry Approach | Potential Benefit |

| Catalytic Amidation | Reduced waste, higher atom economy |

| C-H Activation/Formylation | Step-economy, reduced pre-functionalization |

| Renewable Solvents | Lower environmental impact, improved safety |

Exploration of Catalytic Applications in Organic Synthesis

The presence of both a bromine atom and a formyl group on the benzamide (B126) scaffold suggests that this compound could serve as a versatile building block or a ligand in catalysis.

Cross-Coupling Reactions: The bromo substituent is a prime handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the introduction of a wide array of functional groups and the synthesis of complex molecular architectures.

Organocatalysis: The formyl group can participate in various organocatalytic transformations, acting as a handle for asymmetric synthesis or for the construction of novel heterocyclic systems.

Ligand Development: The molecule could be modified to act as a ligand for transition metal catalysts, where the electronic properties of the aromatic ring and the steric bulk of the diethylamide group could influence the catalytic activity and selectivity.

Integration into Advanced Materials Science

Functionalized aromatic amides are increasingly being explored for their potential in materials science. The unique combination of functionalities in this compound makes it a candidate for the development of novel materials.

Polymer Synthesis: The bromo and formyl groups can be utilized as reactive sites for polymerization reactions, leading to the formation of functional polymers with tailored properties. For instance, the bromo group could be used in polycondensation reactions, while the formyl group could be involved in the formation of Schiff base polymers.

Organic Electronics: The aromatic core and the potential for extended conjugation through modification at the bromo and formyl positions suggest that derivatives of this compound could be investigated for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

Supramolecular Chemistry: The amide functionality is known to participate in hydrogen bonding, which could be exploited for the design of self-assembling systems, gels, and liquid crystals.

High-Throughput Screening for Novel Reactivity and Applications

To accelerate the discovery of new reactions and applications for this compound, high-throughput screening (HTS) methodologies can be employed.

Reaction Discovery: Automated synthesis and screening platforms can be used to rapidly test a wide range of reaction conditions, catalysts, and reagents to uncover novel transformations of the bromo and formyl groups.

Biological Screening: HTS can be utilized to screen libraries of derivatives of this compound against various biological targets to identify potential new drug candidates. Benzamide derivatives have shown a wide range of pharmacological activities.

Materials Discovery: Automated platforms can facilitate the rapid synthesis and characterization of polymers and other materials derived from this compound, allowing for the efficient screening of their physical and chemical properties.

Interdisciplinary Approaches in Chemical Research and Development

The full potential of this compound is most likely to be realized through interdisciplinary collaborations.

Chemical Biology: The formyl group can be used to covalently label biomolecules, making this compound a potential tool for chemical biology research. Derivatives could be designed as probes to study biological processes or as inhibitors of specific enzymes.

Computational Chemistry: Theoretical calculations can be used to predict the reactivity of the molecule, guide the design of new catalysts and materials, and understand the mechanism of potential biological activities.

Process Chemistry: Collaboration with chemical engineers will be crucial for developing scalable and sustainable manufacturing processes for this compound and its derivatives, should promising applications be discovered.

常见问题

Basic: What synthetic methodologies are recommended for preparing 4-Bromo-N,N-diethyl-2-formylbenzamide?

Answer:

The synthesis typically involves multi-step reactions, starting with brominated aromatic precursors. For example:

- Step 1: Bromination of a diethyl-substituted benzamide precursor using NBS (N-bromosuccinimide) or Br₂ in a controlled environment.

- Step 2: Formylation via Vilsmeier-Haack reaction (using POCl₃ and DMF) to introduce the aldehyde group at the ortho position.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water mixtures.

Key validation steps include monitoring reaction progress via TLC and confirming purity via melting point analysis and HPLC (≥95% purity). For structural analogs, similar protocols have been validated in crystal structure studies .

Basic: What spectroscopic and crystallographic techniques are critical for confirming molecular structure?

Answer:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., diethyl groups at ~δ 1.2–1.4 ppm for CH₃ and δ 3.3–3.6 ppm for NCH₂).

- X-ray Diffraction (XRD): Single-crystal XRD provides unambiguous confirmation. For brominated benzamides, data collection at low temperature (e.g., 150 K) reduces thermal motion artifacts. Refinement using SHELXL (R1 < 0.05) ensures accuracy .

- FT-IR: Peaks at ~1680 cm⁻¹ (amide C=O) and ~1700 cm⁻¹ (aldehyde C=O) confirm functional groups.

Advanced: How can researchers resolve contradictions in crystallographic data (e.g., bond lengths, angles) for halogenated benzamides?

Answer:

- Cross-Validation: Compare experimental data (e.g., Br···O contacts) with theoretical values from density functional theory (DFT). Discrepancies >0.05 Å warrant re-examination of data collection (e.g., absorption corrections in XRD) .

- Refinement Protocols: Use twin refinement in SHELXL for twinned crystals and check for overfitting via R-factor convergence analysis. For example, in a related bromobenzamide, Br–C bond lengths of 1.89–1.91 Å were validated against computational models .

- Data Deposition: Cross-reference with the Cambridge Structural Database (CSD) to identify outliers.

Advanced: What computational strategies predict electronic properties and reactivity of this compound?

Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to compute frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps. These predict nucleophilic/electrophilic sites for derivatization .

- Molecular Dynamics (MD): Simulate solvent interactions (e.g., DMSO/water) to assess solubility and aggregation behavior.

- QSPR Models: Use quantitative structure-property relationship models to correlate substituent effects (e.g., bromine electronegativity) with bioactivity .

Basic: How are intermolecular interactions analyzed in the crystal lattice?

Answer:

- Hydrogen Bonding: Identify C–H···O and N–H···O interactions (e.g., 2.8–3.0 Å) using Mercury software. For example, in a fluorinated analog, F···O contacts stabilize the lattice .

- Halogen Interactions: Br···π (3.3–3.5 Å) and Br···O (2.97 Å) contacts contribute to packing efficiency. ORTEP-3 diagrams visualize these interactions .

- Hirshfeld Surfaces: Generate 2D fingerprint plots to quantify interaction contributions (e.g., van der Waals vs. polar contacts) .

Advanced: How can structure-activity relationships (SAR) guide the design of bioactive derivatives?

Answer:

- Pharmacophore Modification: Replace the bromine atom with other halogens (e.g., Cl, I) to modulate lipophilicity. For agrochemical analogs, trifluoromethyl groups enhance pesticidal activity .

- Molecular Docking: Dock the aldehyde moiety into enzyme active sites (e.g., acetylcholinesterase for anti-Alzheimer candidates) using AutoDock Vina. Adjust diethyl groups to optimize binding affinity .

- In Vitro Validation: Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) to correlate structural features (e.g., planarity of the benzamide core) with activity .

Basic: What are the challenges in optimizing reaction yields for brominated benzamides?

Answer:

- Side Reactions: Bromine can participate in unintended electrophilic substitutions. Use directing groups (e.g., –NO₂) or low-temperature conditions to suppress side products.

- Purification: Brominated compounds often co-crystallize with solvents. Optimize recrystallization solvents (e.g., dichloromethane/hexane) and employ Soxhlet extraction for stubborn impurities.

- Scale-Up: Ensure controlled addition of brominating agents (e.g., Br₂) to avoid exothermic runaway reactions. Pilot studies at 1–5 mmol scale are recommended .

Advanced: How do steric effects from diethyl groups influence conformational flexibility?

Answer:

- Torsional Angle Analysis: XRD data reveals dihedral angles between the benzamide core and substituents. For example, diethyl groups induce a ~75° twist, reducing π-π stacking but enhancing solubility .

- Dynamic NMR: Variable-temperature ¹H NMR (e.g., −50°C to 50°C) probes rotational barriers around the N–C bond.

- MD Simulations: Compare free energy profiles of rotated vs. planar conformers to quantify steric hindrance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。